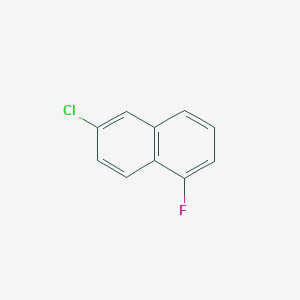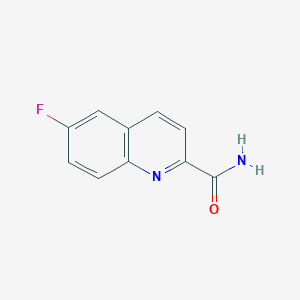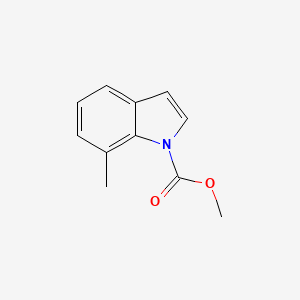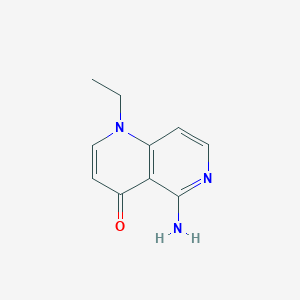
6-Chloro-1-fluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1-fluoronaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of a chlorine atom at the 6th position and a fluorine atom at the 1st position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-fluoronaphthalene typically involves halogenation reactions. One common method is the direct fluorination of 6-chloronaphthalene using fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from naphthalene. The initial step often includes chlorination of naphthalene to produce 6-chloronaphthalene, followed by fluorination. The process parameters, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-1-fluoronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding naphthoquinones or reduction reactions to yield dihydronaphthalenes.
Coupling Reactions: It is also involved in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
Nucleophilic Substitution: Substituted naphthalenes with various functional groups.
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
6-Chloro-1-fluoronaphthalene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-1-fluoronaphthalene in various reactions involves the interaction of its halogen atoms with nucleophiles or electrophiles. In nucleophilic substitution reactions, the electron-withdrawing effect of the fluorine atom facilitates the displacement of the chlorine atom by nucleophiles. In coupling reactions, the compound acts as an electrophile, forming carbon-carbon bonds with nucleophilic partners.
Comparaison Avec Des Composés Similaires
1-Fluoronaphthalene: Similar structure but lacks the chlorine atom.
6-Chloronaphthalene: Similar structure but lacks the fluorine atom.
1-Chloro-6-fluoronaphthalene: Positional isomer with chlorine at the 1st position and fluorine at the 6th position.
Uniqueness: 6-Chloro-1-fluoronaphthalene is unique due to the presence of both chlorine and fluorine atoms on the naphthalene ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these halogens allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C10H6ClF |
|---|---|
Poids moléculaire |
180.60 g/mol |
Nom IUPAC |
6-chloro-1-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H |
Clé InChI |
ZWKOYTLOWDTOTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)Cl)C(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol](/img/structure/B11908502.png)



![1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11908516.png)
![6,9-Dioxaspiro[4.5]decane-10-carboxylic acid](/img/structure/B11908520.png)




![2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11908546.png)

